![molecular formula C9H8ClN3O B12833758 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone CAS No. 344413-06-5](/img/structure/B12833758.png)
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity and is a core structure in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone typically involves the reaction of 2-aminobenzimidazole with a chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Aminobenzimidazole+Chloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used, and the reaction is typically carried out under an inert atmosphere to prevent any side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzimidazole ring can interact with various molecular targets, including DNA, proteins, and enzymes, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzimidazole: A precursor in the synthesis of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone.
Benzimidazole: The parent compound with a wide range of biological activities.
2-Chlorobenzimidazole: A related compound with similar chemical properties.
Uniqueness: this compound is unique due to the presence of both an amino group and a chloro group on the benzimidazole ring. This dual functionality allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
344413-06-5 |
|---|---|
Molekularformel |
C9H8ClN3O |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
1-(2-aminobenzimidazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8(14)13-7-4-2-1-3-6(7)12-9(13)11/h1-4H,5H2,(H2,11,12) |
InChI-Schlüssel |
GEZNDBQMHYFKQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


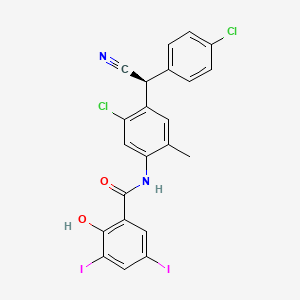


![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)
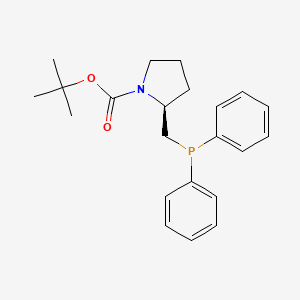
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
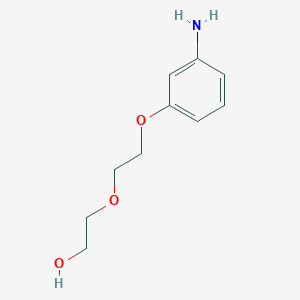
![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
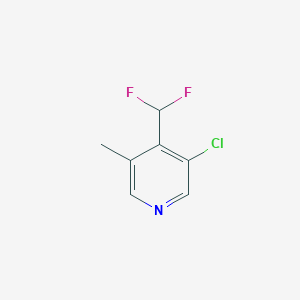
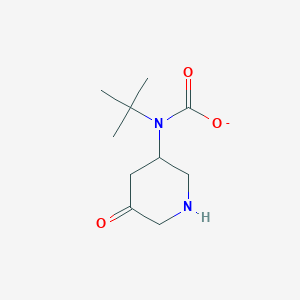
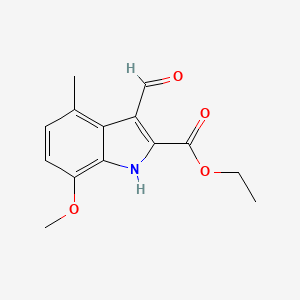

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)

